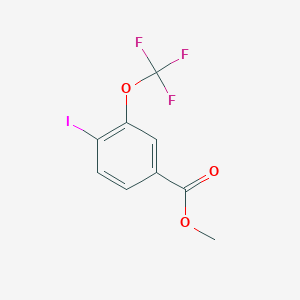

Methyl 4-iodo-3-(trifluoromethoxy)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F3IO3 |

|---|---|

Molecular Weight |

346.04 g/mol |

IUPAC Name |

methyl 4-iodo-3-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,1H3 |

InChI Key |

SDQNRGSQORVSDB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Iodo 3 Trifluoromethoxy Benzoate and Its Precursors

Strategies for Regioselective Iodination of Substituted Benzoates

Regioselective iodination is a critical step in the synthesis of specifically substituted aromatic compounds. The introduction of an iodine atom at a precise location on the benzene (B151609) ring is governed by the directing effects of existing substituents and the choice of iodinating agent and reaction conditions.

Iodination of Methyl 4-(trifluoromethoxy)benzoate Precursors

The synthesis of Methyl 4-iodo-3-(trifluoromethoxy)benzoate often begins with precursors like 3-(trifluoromethoxy)benzoic acid or methyl 3-(trifluoromethoxy)benzoate. The trifluoromethoxy group (-OCF3) is a moderately electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org However, it is an ortho, para-director. In the case of 3-(trifluoromethoxy)benzoic acid, the carboxylic acid group is a meta-director. The directing effects of these two groups are synergistic, favoring substitution at the 4- and 6-positions.

Another precursor route could involve starting with 4-(Trifluoromethyl)benzoic acid. medchemexpress.com The trifluoromethyl group (-CF3) is strongly deactivating and a meta-director. Iodination of this precursor would be challenging and may not lead to the desired substitution pattern.

Utilization of Specific Iodinating Agents and Controlled Reaction Conditions

The choice of iodinating agent is crucial for achieving high regioselectivity and yield. Common electrophilic iodinating reagents include molecular iodine (I2), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). acs.org However, these reagents are often not reactive enough for deactivated aromatic rings. acs.org

To overcome this, more reactive iodination systems are employed. These often involve the use of an oxidizing agent in conjunction with iodine. For instance, a mixture of an iodide source and an oxidizing agent like bis(methanesulfonyl) peroxide can generate a highly reactive electrophilic iodinating species in situ. acs.org

Another effective strategy is the use of metal catalysts. Iron(III) catalysts, such as FeCl3, can activate NIS, facilitating the iodination of even deactivated arenes. acs.org The use of ionic liquids as solvents can further accelerate these reactions and improve regioselectivity. acs.org Silver salts, such as Ag2SO4, AgSbF6, AgBF4, and AgPF6, in combination with I2, have also been shown to be effective for the regioselective iodination of various aromatic compounds. acs.orgnih.gov

The reaction conditions, including temperature and solvent, play a significant role. For example, iodination of some substrates shows different regioselectivity at different temperatures. Careful optimization of these parameters is essential to maximize the yield of the desired isomer.

Table 1: Common Iodinating Agents and Systems

| Iodinating Agent/System | Characteristics |

|---|---|

| I₂ | Mild, often requires an oxidizing agent or catalyst for deactivated rings. |

| N-Iodosuccinimide (NIS) | Solid, easy to handle, reactivity can be enhanced with acid or metal catalysts. acs.orgacs.org |

| NIS/FeCl₃ | Catalytic system effective for iodinating activated and some deactivated arenes. acs.org |

| Ag(I) salts/I₂ | Highly reactive systems that can iodinate a range of aromatic compounds with good regioselectivity. acs.orgnih.gov |

Esterification Routes for the Benzoate (B1203000) Moiety

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 4-iodo-3-(trifluoromethoxy)benzoic acid.

Direct Esterification of 4-iodo-3-(trifluoromethoxy)benzoic Acid with Iodomethane

One of the most direct methods for synthesizing the methyl ester is the reaction of the carboxylic acid with iodomethane. This reaction is typically carried out in the presence of a base.

Alternative Approaches Involving Activated Carboxylic Acid Derivatives (e.g., Acyl Chlorides)

An alternative and often more efficient route to the ester involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. libretexts.orgpressbooks.pub This two-step process can lead to higher yields and is particularly useful for less reactive alcohols or when the direct esterification is sluggish.

The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride to form the acyl chloride. libretexts.orgchemguide.co.uk This reaction often proceeds smoothly at room temperature or with gentle heating. The resulting acyl chloride is highly reactive and readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form the desired methyl ester. pressbooks.pubresearchgate.net This method is advantageous as the reaction is typically irreversible and goes to completion. libretexts.org

Table 3: Reagents for Acyl Chloride Formation

| Reagent | Byproducts | Separation |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. chemguide.co.uk |

| Phosphorus(V) chloride (PCl₅) | POCl₃(l), HCl(g) | Requires fractional distillation to separate from POCl₃. chemguide.co.uk |

Considerations for Scalability and Process Optimization in Laboratory Synthesis

The successful transition of a synthetic route for this compound from a laboratory curiosity to a viable process for producing larger quantities hinges on careful consideration of scalability and process optimization. This involves a multifaceted approach, focusing on the selection of reagents, reaction conditions, and purification methods that are not only efficient and high-yielding but also safe, cost-effective, and reproducible on a larger scale.

Key areas of focus in the process optimization of syntheses for substituted benzoic acids and their derivatives include managing reaction exotherms, ensuring efficient mixing, and selecting starting materials that are both readily available and economically viable. google.com For instance, in related syntheses, the choice of inexpensive and widely available carboxylic acids as starting materials is a critical factor in developing a scalable process. organic-chemistry.org

Reagent Selection and Stoichiometry

The choice of reagents is paramount for a scalable synthesis. For the iodination step, moving from laboratory-scale reagents to more cost-effective and manageable industrial-grade chemicals is essential. Similarly, the trifluoromethoxylation precursor must be evaluated for its commercial availability and price. Optimization of stoichiometry is also crucial; reducing the excess of any reagent without compromising reaction yield or purity can lead to significant cost savings and a reduction in waste streams.

Reaction Parameter Optimization

Optimizing reaction parameters such as temperature, pressure, reaction time, and solvent choice is a critical aspect of process development.

Temperature Control: Many reactions, particularly those involving organometallic intermediates or strong oxidizers, can be highly exothermic. google.com Inadequate temperature control during scale-up can lead to side reactions, decreased yield, and significant safety hazards. For example, in the synthesis of a related diaryliodonium salt, differential scanning calorimetry (DSC) was employed to assess the thermal hazards of the reagents and intermediates. orgsyn.org Such analysis is crucial to design an appropriate cooling strategy for the larger-scale reaction.

Solvent Selection: The choice of solvent is critical for scalability. An ideal solvent should not only provide good solubility for the reactants and facilitate the reaction but also be easily recoverable, have a low environmental impact, and be cost-effective. For instance, in some fluorination reactions, the use of specific solvents like acetonitrile (B52724) has been found to be essential for achieving high selectivity. acs.org

Mixing and Mass Transfer: What works in a small round-bottom flask may not be directly transferable to a large reactor. youtube.com Efficient mixing becomes increasingly important on a larger scale to ensure uniform temperature distribution and effective contact between reactants, especially in heterogeneous mixtures. orgsyn.org The type and speed of agitation must be carefully selected to avoid localized "hot spots" or incomplete reactions.

The table below summarizes key parameters that require careful optimization during the scale-up of related chemical processes.

| Parameter | Laboratory-Scale Consideration | Scalability & Optimization Focus | Rationale |

| Reagents | High-purity, often used in excess | Cost-effective, readily available sources; stoichiometric optimization | Reduce costs and waste streams google.comorganic-chemistry.org |

| Temperature | Easily controlled with oil baths/cryocoolers | Precise monitoring and control of exotherms; thermal hazard analysis (e.g., DSC) | Ensure safety, minimize side products, and maintain consistent yield google.comorgsyn.org |

| Solvent | Primarily chosen for reaction performance | Low toxicity, ease of recovery, low cost, and optimal reaction profile | Improve process economics and environmental footprint acs.org |

| Mixing | Magnetic stirring often sufficient | Mechanical stirring, baffle design, and agitation rate optimization | Ensure homogeneity, efficient heat and mass transfer, and prevent localized reactions orgsyn.org |

| Work-up | Chromatographic purification is common | Development of crystallization, extraction, or distillation methods | Chromatography is often not viable or cost-effective on an industrial scale |

Purification and Impurity Profile

The purification of the final product, this compound, is another critical aspect of process optimization. While laboratory-scale synthesis might rely on column chromatography for purification, this method is generally not practical for large-scale production. organic-chemistry.org Therefore, developing a robust purification process based on crystallization, distillation, or extraction is essential. This requires a thorough understanding of the impurity profile of the crude product. Identifying the major by-products and their physical properties allows for the design of an efficient purification strategy that consistently delivers the product at the required purity specifications. For many crystalline solids, achieving high purity (≥99.0%) is a standard requirement. innospk.com

Chemical Reactivity and Transformations of Methyl 4 Iodo 3 Trifluoromethoxy Benzoate

Carbon-Carbon Bond Forming Reactions via Cross-Coupling

The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in transition metal-catalyzed reactions, making Methyl 4-iodo-3-(trifluoromethoxy)benzoate an excellent electrophilic partner in cross-coupling chemistry. These reactions are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The reactivity of this compound in these transformations is primarily dictated by the oxidative addition of the C–I bond to a Palladium(0) complex, which is the initial step in many catalytic cycles.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used due to the stability, low toxicity, and commercial availability of boronic acids, as well as the generally mild reaction conditions. organic-chemistry.org For a substrate like this compound, the reaction would involve coupling with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a biaryl or related structure. The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyonedalabs.com

Given the electron-deficient nature of the substrate, the oxidative addition step is expected to be facile. Typical conditions for similar electron-poor aryl iodides involve catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source such as Pd(OAc)₂ with phosphine ligands. A base, such as sodium carbonate or potassium phosphate, is essential for activating the boronic acid for the transmetalation step. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Iodides Note: The following data is based on reactions with structurally similar compounds, such as iodobenzoates and other functionalized aryl iodides, to illustrate typical reaction parameters.

| Aryl Iodide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Iodobenzene | 4-Methylphenylboronic acid | Pd(COD)Cl₂ / HAP | K₂CO₃ | Toluene/H₂O | 80 | >95 |

| Methyl 4-iodobenzoate | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | ~95 |

| Diaryl Bromide | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 85 | N/A |

Data sourced from studies on various aryl halides to demonstrate common conditions. organic-chemistry.orgresearchgate.netyoutube.com

The Negishi cross-coupling reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. youtube.com A key advantage of this reaction is the high reactivity and exceptional functional group tolerance of organozinc reagents, which are less basic and nucleophilic than their organolithium or Grignard counterparts. youtube.comchem-station.com This allows for the presence of sensitive functional groups, such as the ester in this compound, without side reactions. youtube.com

The preparation of the organozinc reagent can be achieved through transmetalation of an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂), or by direct insertion of zinc dust into an organic halide, often facilitated by LiCl. chem-station.comdatapdf.com The subsequent coupling with the aryl iodide proceeds via the standard oxidative addition, transmetalation, and reductive elimination cycle. This method is highly effective for coupling with functionalized aryl iodides, including those bearing ester groups. datapdf.com

Table 2: Representative Conditions for Negishi Cross-Coupling of Related Aryl Iodides Note: The following data is based on reactions with structurally similar compounds to illustrate typical reaction parameters.

| Aryl Halide Substrate | Organozinc Reagent | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Yield (%) |

| Ethyl 4-iodobenzoate | In situ from R-I, Zn, LiCl | Pd(PPh₃)₄ | LiCl | THF | 25 | 79 |

| 4-Cyano-1-bromobenzene | In situ from 2-(CF₃)C₆H₄I | PEPPSI | LiCl | THF | 25 | 97 |

| Various Aryl Iodides | Diarylzinc Reagents | CuI (catalyst) | LiCl | DMF | 100 | up to 87 |

| Various Aryl Iodides | Cyclohexylzinc Reagents | Pd₂(dba)₃ / Ruphos | LiCl, NEP | THF | -10 to 25 | 70-95 |

Data sourced from studies on various aryl halides. datapdf.comorganic-chemistry.orgacs.org

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the synthesis of substituted alkenes. For this compound, the reaction would result in the formation of a new bond between the aromatic ring and one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination and insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base. wikipedia.org The presence of electron-withdrawing groups on the aryl halide, as in the target compound, generally facilitates the initial oxidative addition step. youtube.com

Table 3: Representative Conditions for Heck Coupling of Related Aryl Halides Note: The following data is based on reactions with structurally similar compounds to illustrate typical reaction parameters.

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | N/A |

| Aryl Bromide | Various Alkenes | Pd EnCat® 40 | NaOAc | Ethanol | 140 | Good-Exc. |

| Aryl Iodide | Enol Ether | Pd(OAc)₂ / PPh₃ | NaOAc | N/A | N/A | N/A |

Data sourced from foundational and modern studies on the Heck reaction. wikipedia.orgyoutube.comnih.gov

Beyond the most common palladium-catalyzed reactions, aryl iodides are competent substrates for other important C-C bond-forming transformations, including the Sonogashira and Stille couplings.

The Sonogashira reaction is a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is highly efficient for creating arylalkynes. The reactivity of the aryl halide follows the order I > Br > Cl, making this compound an ideal substrate. wikipedia.org The presence of electron-withdrawing groups on the aryl iodide promotes the oxidative addition step. wordpress.com For example, methyl 4-iodobenzoate has been shown to undergo symmetrical Sonogashira coupling. wikipedia.org

The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org The reaction mechanism follows the typical cross-coupling cycle. wikipedia.org Studies have demonstrated the successful Stille coupling of substrates like methyl-2-iodobenzoate with organostannanes in the presence of a palladium catalyst. researchgate.net

Palladium-Catalyzed Coupling Reactions

Nucleophilic Substitution Reactions Involving the Aromatic Iodine Atom

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr pathway does not occur via a simple backside attack or the formation of an aryl cation. wikipedia.org Instead, it typically proceeds through a two-step addition-elimination mechanism. libretexts.orglibretexts.org

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is usually rate-determining as it disrupts the ring's aromaticity. uomustansiriyah.edu.iqlumenlearning.com

Elimination Step: The leaving group departs, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), particularly at positions ortho and/or para to the leaving group. wikipedia.orglumenlearning.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

While the ring is electronically activated, the nature of the leaving group is also critical. In SₙAr reactions, the bond to the leaving group is broken after the rate-determining step, and the leaving group's ability to stabilize a negative charge is important. However, the reactivity order for halogens is often F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to the initial nucleophilic attack. wikipedia.org Although iodide is an excellent leaving group in many contexts (e.g., palladium catalysis), it is less commonly displaced in SₙAr reactions compared to fluoride or chloride on similarly activated rings. Therefore, while plausible under forcing conditions with a strong nucleophile, SₙAr reactions on this compound are expected to be less favorable than the aforementioned cross-coupling pathways.

Transformations and Reactivity of the Ester Functional Group

The ester group in this compound is a primary site for chemical modification, allowing for its conversion into other important functional groups such as alcohols and carboxylic acids.

The methyl ester functionality of this compound can be readily reduced to the corresponding primary alcohol, (4-iodo-3-(trifluoromethoxy)phenyl)methanol. This transformation is a fundamental reaction in organic synthesis, typically achieved using a variety of reducing agents. While specific documented procedures for this exact substrate are not detailed in the provided search results, the commercial availability of (4-iodo-3-(trifluoromethoxy)phenyl)methanol strongly suggests that this is a standard and feasible chemical conversion.

Commonly employed reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The choice of reagent and reaction conditions would be crucial to ensure the selective reduction of the ester without affecting the aryl iodide or the trifluoromethoxy group.

Table 1: Potential Reagents for the Reduction of this compound

| Reducing Agent | Typical Solvent(s) | General Reactivity |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Powerful, unselective reducing agent for esters, carboxylic acids, amides, etc. |

| Sodium borohydride (NaBH₄) | Alcohols (e.g., methanol, ethanol) | Milder reducing agent, typically selective for aldehydes and ketones, but can reduce esters under specific conditions or with additives. |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | Can reduce esters to either aldehydes or alcohols depending on the reaction temperature and stoichiometry. |

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 4-iodo-3-(trifluoromethoxy)benzoic acid. This reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, involves heating the ester with a base such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The commercial availability of 4-iodo-3-(trifluoromethoxy)benzoic acid indicates that this hydrolysis is a well-established process.

Transesterification, the conversion of one ester to another, is also a potential transformation for this compound. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol in excess. For instance, reaction with ethanol in the presence of an acid catalyst would yield Ethyl 4-iodo-3-(trifluoromethoxy)benzoate.

Influence of the Trifluoromethoxy Group on Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group exerts a significant electronic influence on the aromatic ring of this compound, thereby affecting its reactivity in various aromatic substitution reactions. The -OCF₃ group is known to be a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the fluorine atoms. This strong inductive effect (-I) deactivates the aromatic ring towards electrophilic aromatic substitution.

The electron-withdrawing nature of the trifluoromethoxy group also plays a role in nucleophilic aromatic substitution reactions. By withdrawing electron density from the aromatic ring, it can facilitate the attack of nucleophiles, particularly at the positions ortho and para to it.

Mechanistic Insights into Trifluoromethoxylation-Related Processes in Aromatic Systems

Research on N-aryl-N-(trifluoromethoxy)amines has revealed that the trifluoromethoxy group can undergo intramolecular migration from the nitrogen atom to the ortho position of the aromatic ring. Mechanistic investigations, including computational studies, suggest that this migration proceeds through a heterolytic cleavage of the N-OCF₃ bond. nih.gov This cleavage results in the formation of a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov A rapid recombination of this ion pair then leads to the formation of the C-OCF₃ bond at the ortho position. nih.gov This ionic pathway is a key mechanistic feature in the rearrangement of the trifluoromethoxy group in these systems.

The transfer of a trifluoromethoxy group in various chemical reactions can proceed through either radical or ionic pathways, depending on the reagents and reaction conditions.

Radical Pathways: The O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives has been shown to be a radical process. nih.gov This suggests that under certain conditions, the trifluoromethoxy group can be transferred as a radical species (•OCF₃).

Ionic Pathways: As discussed in the context of OCF₃ migration, ionic pathways involving the trifluoromethoxide anion (⁻OCF₃) are also prevalent. nih.gov The heterolytic cleavage of a bond to the trifluoromethoxy group is a key step in these mechanisms.

The choice between a radical and an ionic pathway is influenced by factors such as the nature of the substrate, the presence of initiators or catalysts, and the reaction temperature. Understanding these different mechanistic possibilities is crucial for predicting and controlling the outcomes of reactions involving the transfer or rearrangement of the trifluoromethoxy group in aromatic compounds like this compound.

Advanced Spectroscopic and Computational Analysis of Methyl 4 Iodo 3 Trifluoromethoxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. For Methyl 4-iodo-3-(trifluoromethoxy)benzoate, both proton (¹H) and fluorine (¹⁹F) NMR analyses provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern on the benzene (B151609) ring—an iodine atom at position 4, a trifluoromethoxy group at position 3, and a methyl carboxylate group at position 1—creates a unique electronic environment for each aromatic proton.

The electron-withdrawing nature of the iodine, trifluoromethoxy, and methyl carboxylate groups deshields the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (δ ≈ 7.34 ppm). The expected chemical shifts and multiplicities are influenced by both through-bond inductive effects and spin-spin coupling between adjacent protons.

Aromatic Protons: The protons on the benzene ring are expected to appear in the range of δ 7.5-8.5 ppm.

The proton at position 2, being ortho to the strongly electron-withdrawing carboxylate group, is expected to be the most deshielded.

The proton at position 5 is ortho to the iodine atom and meta to the carboxylate group.

The proton at position 6 is ortho to the carboxylate group and meta to the trifluoromethoxy group. The coupling between these protons would likely result in a complex pattern of doublets and doublet of doublets.

Methyl Protons: The three protons of the methyl ester group (-COOCH₃) are chemically equivalent and should appear as a sharp singlet. This signal is typically found in the range of δ 3.8-4.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (H-2, H-5, H-6) | 7.5 - 8.5 | Multiplet |

| Methyl H (-OCH₃) | 3.8 - 4.0 | Singlet |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. For this compound, this technique is used to confirm the presence and electronic environment of the trifluoromethoxy (-OCF₃) group.

The three fluorine atoms of the -OCF₃ group are equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is sensitive to the electronic nature of its position on the aromatic ring. For trifluoromethoxy groups attached to a benzene ring, the chemical shift typically appears in the range of δ -57 to -59 ppm relative to a CFCl₃ standard. The presence of the electron-withdrawing iodo and carboxylate groups on the ring may cause a slight downfield shift. spectrabase.com Since there are no adjacent protons or fluorine atoms, this signal is expected to be a singlet. rsc.org

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | -57 to -59 | Singlet |

Computational Chemistry for Molecular Properties and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a detailed picture of electron density distribution and molecular orbital energies.

The substituents on the benzene ring significantly influence its electronic properties. The trifluoromethoxy group and the iodine atom are both electron-withdrawing due to the high electronegativity of fluorine and iodine, respectively. nih.gov DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP). The MEP analysis would likely show regions of negative potential (nucleophilic sites) around the oxygen atoms of the carboxylate and trifluoromethoxy groups, and regions of positive potential (electrophilic sites) on the aromatic ring carbons and the carboxyl carbon. nih.govresearchgate.net This charge distribution is crucial for understanding the molecule's intermolecular interactions and reactivity.

Prediction of Reactivity Sites and Reaction Pathways

Based on the electronic structure from DFT calculations, predictions can be made about the molecule's reactivity. The primary sites for nucleophilic and electrophilic attack can be identified.

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups. Any substitution would be directed by the combined influence of these groups.

Nucleophilic Attack: The carbonyl carbon of the methyl ester group is a primary site for nucleophilic attack, as is typical for esters. This could lead to reactions such as hydrolysis or amidation. The carbon atom attached to the iodine (C-4) is also a potential site for nucleophilic substitution or, more commonly, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), where the C-I bond is activated by a transition metal catalyst.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can further refine reactivity predictions. The LUMO distribution would likely be concentrated around the aromatic ring and the carbonyl group, indicating these as the primary regions for accepting electrons from a nucleophile. nih.gov

Quantitative Structure Analysis (e.g., Hammett Plots) for Mechanistic Studies

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. It is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reaction.

k₀ or K₀ is the constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions.

Substituent Constants (σ): Both the iodo and trifluoromethoxy groups are electron-withdrawing. The Hammett constants for these substituents are positive, indicating they decrease the electron density of the aromatic ring compared to hydrogen.

The σ_meta for a trifluoromethoxy group is approximately +0.35 to +0.40.

The σ_para for an iodo group is approximately +0.18 to +0.28. wikipedia.orgoup.com

A Hammett plot for a reaction series involving this compound would correlate the reaction rate with the sum of these σ values. The resulting reaction constant (ρ) would provide insight into the charge development in the transition state of the reaction mechanism. For ester hydrolysis, a positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing substituents that stabilize the negatively charged intermediate.

Table 3: Relevant Compound Names

| Compound Name |

|---|

| This compound |

| Benzene |

Utilization of Other Advanced Spectroscopic Techniques

Beyond Nuclear Magnetic Resonance (NMR), a suite of other advanced spectroscopic techniques provides complementary information essential for the unambiguous structural confirmation and detailed analysis of this compound. These methods probe different aspects of the molecule's physical and chemical properties, from the vibrations of its chemical bonds to its mass and three-dimensional arrangement in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the methyl ester, the trifluoromethoxy group, and the substituted aromatic ring. The strong electron-withdrawing nature of the iodine and trifluoromethoxy substituents can slightly influence the exact position of these absorption bands.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹, characteristic of the hydrogen atoms attached to the benzene ring.

Ester C=O Stretching: A strong, sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum and is indicative of the carbonyl group in the methyl ester.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the benzene ring.

C-F Stretching: The trifluoromethoxy group will produce very strong and characteristic absorption bands, typically in the 1100-1300 cm⁻¹ range, due to the C-F stretching vibrations.

Ester C-O Stretching: Two distinct C-O stretching bands are expected for the ester linkage. The C(=O)-O stretch and the O-CH₃ stretch typically appear in the 1000-1300 cm⁻¹ region.

C-I Stretching: The vibration associated with the carbon-iodine bond is found at lower frequencies, usually in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

The table below summarizes the predicted IR absorption bands for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1740-1720 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1100 | C-F Stretch (multiple strong bands) | Trifluoromethoxy |

| 1300-1000 | C-O Stretch | Ester & Trifluoromethoxy |

| 600-500 | C-I Stretch | Aryl Iodide |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (molecular formula C₉H₆F₃IO₃), the molecular weight is 346.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of approximately 346. The presence of iodine, which has one stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps to piece together the molecular structure. Plausible fragmentation pathways for this compound include:

Loss of a methoxy (B1213986) radical (•OCH₃): This common fragmentation for methyl esters would result in an acylium ion [M - 31]⁺ at m/z 315.

Loss of the carbomethoxy radical (•COOCH₃): This would lead to a fragment [M - 59]⁺ at m/z 287, corresponding to the iodinated trifluoromethoxybenzene cation.

Loss of iodine atom (•I): Cleavage of the C-I bond would produce a fragment [M - 127]⁺ at m/z 219.

The following table details the expected key ions in the mass spectrum.

| m/z Value | Ion Fragment | Description |

| 346 | [C₉H₆F₃IO₃]⁺ | Molecular Ion (M⁺) |

| 315 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 287 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 219 | [M - I]⁺ | Loss of the iodine radical |

X-ray Crystallography for Solid-State Structural Elucidation

Currently, a specific, publicly available crystal structure for this compound has not been reported. However, were a single-crystal X-ray diffraction study to be performed, it would yield a wealth of structural information.

Such an analysis would definitively confirm:

Molecular Geometry: The precise bond lengths of all atoms, including the C-I, C-O, C=O, and C-F bonds, would be determined with high precision.

Bond Angles: The angles between atoms, defining the geometry of the benzene ring and its substituents, would be accurately measured.

Planarity and Conformation: It would reveal the degree of planarity of the benzene ring and the torsional angles describing the orientation of the methyl ester and trifluoromethoxy groups relative to the ring. The steric hindrance between the adjacent iodine and trifluoromethoxy groups would likely cause some out-of-plane twisting.

Intermolecular Interactions: The study would elucidate how the molecules arrange themselves in the solid state. This includes identifying any non-covalent interactions, such as halogen bonding (involving the iodine atom) or dipole-dipole interactions, which govern the crystal packing.

By analogy with crystallographic studies of similar substituted benzoates, one might expect the molecules to form specific packing motifs, potentially involving interactions between the electron-rich ester group and the electrophilic regions of adjacent molecules. researchgate.netresearchgate.net This detailed structural insight is invaluable for understanding the compound's physical properties and its potential interactions in a larger molecular system.

Synthetic Utility As a Key Intermediate and Versatile Building Block

Role in the Construction of Complex Organic Architectures

The utility of aryl iodides as precursors in carbon-carbon and carbon-heteroatom bond-forming reactions is a cornerstone of modern organic synthesis. Methyl 4-iodo-3-(trifluoromethoxy)benzoate is well-suited for this role, serving as a scaffold upon which more complex organic architectures can be built. The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, enabling the construction of intricate, multi-component molecular frameworks. The trifluoromethoxy group can impart unique properties, such as increased metabolic stability and lipophilicity, to the final target molecules, which is particularly desirable in medicinal chemistry.

Precursor in the Synthesis of Diverse Substituted Aromatic Compounds

The structure of this compound makes it an excellent starting point for creating a library of substituted aromatic compounds. The reactivity of the aryl iodide functionality is central to its role as a versatile precursor.

A powerful strategy for derivatizing aryl halides is the halogen-metal exchange reaction. cas.orguni-muenchen.de This process typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. nih.gov This exchange replaces the iodine atom with a lithium atom, generating a highly reactive aryllithium intermediate. uni-muenchen.demdpi.com This intermediate can then be quenched with a wide variety of electrophiles to install new functional groups. The rates of halogen-metal exchange typically follow the trend I > Br > Cl, making aryl iodides like this compound highly reactive substrates for this transformation. frontiersin.org This two-step sequence—halogen-lithium exchange followed by electrophilic trapping—provides a regioselective method for functionalization that is often difficult to achieve through other means.

| Electrophile | Functional Group Introduced |

|---|---|

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |

| CO₂ (Carbon Dioxide) | Carboxylic Acid (-COOH) |

| Alkyl Halides (R-X) | Alkyl Group (-R) |

| Ketones/Aldehydes | Secondary/Tertiary Alcohols |

| Boronic Esters | Boronic Ester (-B(OR)₂) |

Beyond halogen-metal exchange, the primary route for introducing functional groups onto the aromatic core of this compound is through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to participate in a wide array of these transformations. This allows for the precise and efficient formation of new bonds, connecting the benzoate (B1203000) core to various other molecular fragments. This versatility makes the compound a valuable precursor for creating libraries of analogs for screening in drug discovery and materials science.

Application in Asymmetric Synthesis of Trifluoromethylated Chiral Analogs

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where stereochemistry dictates biological activity. chiralpedia.com While specific examples employing this compound in asymmetric synthesis are not documented in readily available literature, its structure is relevant to the field. The trifluoromethoxy group is a key feature in many modern pharmaceuticals. A synthetic route could potentially involve a chiral catalyst to control the stereochemistry of a reaction at a different site on the molecule or on a group introduced via the iodo-substituent. For instance, a new substituent introduced through a coupling reaction could then undergo an asymmetric transformation, such as a hydrogenation or epoxidation, to create a chiral center. nih.gov

Theoretical and Mechanistic Investigations of Trifluoromethoxy Substituted Aromatic Systems

Electronic Effects of the Trifluoromethoxy Group on Reaction Selectivity and Kinetics

The trifluoromethoxy (OCF₃) group is a unique substituent in organic chemistry, exerting complex electronic effects that significantly influence the selectivity and kinetics of reactions involving aromatic systems like Methyl 4-iodo-3-(trifluoromethoxy)benzoate. Its behavior stems from a combination of strong inductive effects and weaker resonance effects.

Sigma (σ)-Withdrawal: The three highly electronegative fluorine atoms create a strong inductive pull, withdrawing electron density from the aromatic ring through the C-O sigma bond. reddit.com This effect deactivates the ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene (B151609).

Pi (π)-Donation: The lone pairs on the oxygen atom can participate in resonance, donating electron density back to the aromatic ring. reddit.com This π-donating effect is weaker than that of the methoxy (B1213986) (OCH₃) group because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for donation.

The electronic properties of the OCF₃ group compared to other common substituents are summarized in the table below, which highlights its character as a strongly electron-withdrawing group with high lipophilicity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Hammett Parameter (σₚ) | Lipophilicity (Hansch π) |

| -OCF₃ | Strongly Withdrawing | Weakly Donating | Electron-Withdrawing | 0.35 | 1.04 |

| -CF₃ | Strongly Withdrawing | Weakly Withdrawing | Strongly Electron-Withdrawing | 0.54 | 0.88 |

| -OCH₃ | Weakly Withdrawing | Strongly Donating | Electron-Donating | -0.27 | -0.02 |

| -Cl | Strongly Withdrawing | Weakly Donating | Weakly Electron-Withdrawing | 0.23 | 0.71 |

| -F | Strongly Withdrawing | Weakly Donating | Weakly Electron-Withdrawing | 0.06 | 0.14 |

Data compiled from various sources for comparative purposes.

Elucidation of Complex Reaction Mechanisms via Experimental and Computational Approaches

Understanding the intricate pathways of reactions involving trifluoromethoxy-substituted aromatics often requires a synergistic combination of experimental and computational methods. This dual approach provides a comprehensive picture of the reaction mechanism, from transient intermediates to the final products.

A notable example is the substitution of an aromatic amino group with a trifluoromethoxy functionality. acs.org In a study investigating this transformation, researchers employed computational modeling to elucidate the operative mechanism. They evaluated two potential pathways for the conversion of an intermediate pyridinium (B92312) salt:

Direct Nucleophilic Aromatic Substitution (SₙAr): Involving the direct attack of the trifluoromethoxide (⁻OCF₃) anion on the aromatic ring. acs.org

Single Electron Transfer (SET): A pathway initiated by the transfer of an electron, leading to the formation of radical intermediates. acs.org

Computational analysis, specifically the generation of an energy profile diagram, revealed that the direct nucleophilic attack pathway was energetically more favorable. acs.org This computational insight was crucial for understanding the reaction's success and for optimizing conditions.

Experimental techniques are equally vital for mechanistic elucidation. In studies of radical trifluoromethoxylation reactions, for instance, the mechanism is often probed using trapping experiments. bohrium.com Radical scavengers, such as TEMPO, are introduced into the reaction mixture. If the reaction is inhibited or if a trapped adduct is formed, it provides strong evidence for the presence of radical intermediates. bohrium.com These experimental findings, when paired with computational models of the proposed radical species, offer a robust understanding of the reaction mechanism.

| Approach | Method | Information Gained | Example Application |

| Computational | Density Functional Theory (DFT) Calculations | Reaction energy profiles, transition state structures, intermediate stability | Distinguishing between SₙAr and SET pathways in amineto-OCF₃ conversion. acs.org |

| Experimental | Radical Trapping Experiments | Confirmation of radical intermediates | Use of TEMPO to verify radical mechanisms in trifluoromethoxylation reactions. bohrium.com |

| Experimental | Kinetic Isotope Effect (KIE) Studies | Information on bond-breaking/forming in the rate-determining step | Determining the role of C-H bond cleavage in certain substitution reactions. |

| Computational | Molecular Dynamics (MD) Simulations | Solvent effects, conformational dynamics of reactants and intermediates | Understanding how the solvent cage influences reaction selectivity. |

Advanced Modeling of Transition States and Energetic Profiles

Advanced computational modeling is a powerful tool for investigating the nuanced details of chemical reactions at a molecular level, particularly for trifluoromethoxy-substituted systems. By calculating the energetic profile of a reaction pathway, chemists can identify the transition state—the highest energy point that reactants must overcome to become products. The structure and energy of this transient species dictate the reaction's rate and selectivity.

In the field of asymmetric catalysis, modeling transition states is essential for explaining and predicting the stereochemical outcome of a reaction. For example, in the enantioselective hydrotrifluoromethoxylation of aromatic alkenes catalyzed by cobalt complexes, computational models of the transition state can reveal the key non-covalent interactions responsible for facial selectivity. researchgate.net These models help researchers understand how the chiral ligand environment interacts with the substrate at the moment the new stereocenter is formed, favoring the formation of one enantiomer over the other.

Similarly, copper-catalyzed enantioselective trifluoromethoxylation reactions have been rationalized through transition state modeling. researchgate.net These calculations can pinpoint the specific steric and electronic interactions between the substrate, the catalyst, and the trifluoromethoxylating agent that lower the energy of the transition state for the major product isomer.

The energetic profile of a reaction provides a quantitative depiction of its progress. By plotting the potential energy against the reaction coordinate, key points can be analyzed.

| Point on Profile | Description | Significance |

| Reactants | The starting materials of the reaction. | Baseline energy level. |

| Intermediate(s) | A metastable species formed during the reaction. | Local energy minimum on the pathway. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | The energy of the TS (activation energy) determines the reaction rate. Its geometry dictates selectivity. |

| Products | The final materials formed. | The energy difference between reactants and products determines the overall thermodynamics (ΔG). |

Exploration of Applications in Material Science and Advanced Organic Frameworks

Utilization in the Preparation of Advanced Organic Materials

The primary role of Methyl 4-iodo-3-(trifluoromethoxy)benzoate in this context is as a synthetic intermediate. The iodo- group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of complex, conjugated molecular systems. Simultaneously, the trifluoromethoxy (-OCF₃) group imparts desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the final material.

While not a direct component in final device architectures, this compound is a key starting material for synthesizing molecules used in OLEDs. Its utility lies in its ability to be integrated into larger structures, such as hole transport materials (HTMs) or emissive dopants. For instance, triarylamine derivatives, which are fundamental to many OLED devices, are often synthesized using palladium-catalyzed C-N coupling reactions between an aryl halide and an amine. researchgate.netresearchgate.net The iodo-substituent on the benzoate (B1203000) derivative serves as the reactive site for such transformations.

In the field of organic semiconductors, creating well-defined, conjugated polymers is essential for achieving high charge carrier mobility. This compound can function as a monomeric unit in the synthesis of such polymers. Through polymerization reactions like Suzuki or Stille coupling, the iodine atom can be replaced to form new carbon-carbon bonds, extending the polymer backbone.

The incorporation of the 3-(trifluoromethoxy)benzoate moiety into a polymer chain offers several advantages. The -OCF₃ group can enhance the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing techniques like spin-coating or inkjet printing. Moreover, its electronic influence can help stabilize the polymer against oxidative degradation, a common failure mechanism in organic field-effect transistors (OFETs). The fluorine atoms contribute to a more ordered molecular packing in the solid state, which can facilitate more efficient intermolecular charge transport.

Integration into Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs)

Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) are classes of materials characterized by their exceptionally high surface areas and tunable pore structures. acs.org The synthesis of these materials relies on the use of rigid organic "linker" or "strut" molecules that are connected either by metal nodes (in MOFs) or through strong covalent bonds (in POPs).

This compound is a precursor to such linkers. The first step in its conversion is the hydrolysis of the methyl ester group (-COOCH₃) to a carboxylic acid (-COOH). This transformation creates the necessary coordinating group to bind with metal clusters in MOF synthesis. The resulting molecule, 4-iodo-3-(trifluoromethoxy)benzoic acid, can then be used as a linker.

The trifluoromethoxy group acts as a functional decoration on the pore walls of the final framework. Fluorinated groups are known to create hydrophobic or "fluorophilic" surfaces, which can be exploited for the selective adsorption of specific gases or organic vapors. researchgate.net For example, a MOF or POP constructed with linkers derived from this compound would exhibit enhanced affinity for fluorinated gases or show high hydrophobicity, making it useful for water purification or separating non-polar molecules. researchgate.netresearchgate.net

Functionalization Strategies for Tailored Material Properties

The true versatility of this compound stems from the distinct reactivity of its functional groups, which allows for precise, stepwise chemical modifications. The iodine and methyl ester groups can be targeted with high selectivity to build complex molecules with tailored properties.

The primary functionalization pathways include:

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the attachment of a wide variety of other organic fragments, from simple alkyl or aryl groups to complex dendritic structures. This is the key strategy for building the conjugated systems needed for OLEDs and organic semiconductors.

Ester Hydrolysis (Saponification): The methyl ester can be easily converted to a carboxylic acid using a base like sodium hydroxide. This is the essential first step for preparing the molecule for use as a linker in MOFs and other coordination polymers.

Ester Transesterification or Amidation: The methyl ester can be converted to other esters or amides, allowing for its attachment to other molecular scaffolds or polymer backbones.

These strategies enable chemists to use this compound as a platform molecule, systematically building upon its core structure to achieve a desired set of properties for a specific material science application.

Interactive Data Table: Key Functionalization Reactions

| Reaction Name | Target Group | Reagents | Resulting Functionality | Primary Application |

| Suzuki Coupling | C-I | Arylboronic acid, Pd catalyst, Base | C-Aryl | Organic Semiconductors, OLEDs |

| Sonogashira Coupling | C-I | Terminal alkyne, Pd/Cu catalyst, Base | C-Alkyne | Conjugated Polymers, Molecular Wires |

| Buchwald-Hartwig Amination | C-I | Amine, Pd catalyst, Base | C-N | OLED Hole Transport Materials |

| Saponification (Hydrolysis) | -COOCH₃ | NaOH or KOH, H₂O/Alcohol | -COOH | MOF & POP Linkers |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-iodo-3-(trifluoromethoxy)benzoate?

The esterification of 4-iodo-3-(trifluoromethoxy)benzoic acid with iodomethane in dimethyl sulfoxide (DMSO) is a primary route. Potassium carbonate (2 equiv.) is used as a base to deprotonate the carboxylic acid, facilitating nucleophilic attack by iodomethane (1.5 equiv.) at room temperature for 6 hours. This method achieves a 95% yield, with purity confirmed via NMR spectroscopy . Alternative approaches may involve activating the carboxylic acid as an acyl chloride (e.g., using thionyl chloride) prior to esterification, though this adds complexity .

Advanced: How can reaction conditions be optimized to improve esterification yields?

Key variables include:

- Solvent choice : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing ionic intermediates .

- Base stoichiometry : Excess potassium carbonate (2 equiv.) ensures complete deprotonation of the carboxylic acid, minimizing side reactions .

- Methylating agent : Using 1.5 equiv. iodomethane balances reactivity and cost, though higher equivalents may further drive the reaction.

- Temperature : Room temperature avoids thermal decomposition of the trifluoromethoxy group, which is sensitive to extreme conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Peaks at δ 8.18 (d, J = 8.2 Hz, 1H) and δ 7.81–7.70 (m, 2H) confirm the aromatic protons. The methyl ester appears as a singlet at δ 3.88 .

- 19F NMR : A singlet at δ -56.19 confirms the trifluoromethoxy group’s integrity .

- 13C NMR : Key signals include δ 164.65 (ester carbonyl) and δ 120.05 (q, J = 257.6 Hz, CF3O) .

Advanced: How does the iodo substituent influence reactivity in cross-coupling reactions?

The iodine atom acts as a superior leaving group compared to chloro or bromo analogs, enabling efficient participation in Ullmann, Suzuki-Miyaura, or Buchwald-Hartwig couplings. For example, the para-iodo position can undergo palladium-catalyzed coupling with aryl boronic acids to introduce diverse substituents . However, steric hindrance from the trifluoromethoxy group at the meta position may require tailored catalysts (e.g., XPhos Pd G3) to maintain efficiency .

Basic: What stability considerations are critical for storage and handling?

The compound is stable under standard laboratory conditions (room temperature, dry environment) but degrades under:

- Acidic/basic conditions : Hydrolysis of the ester group occurs at pH < 3 or > 10 .

- UV light : The iodo substituent may undergo photolytic cleavage; store in amber glassware .

- Moisture : Hygroscopic DMSO residues in crude products should be removed via rigorous drying .

Advanced: How can computational modeling predict biological activity?

Density Functional Theory (DFT) calculations can model the compound’s interaction with targets like protein kinases:

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., trifluoromethoxy group) for hydrogen bonding or hydrophobic interactions .

- Molecular docking : Simulate binding to androgen receptors, leveraging the trifluoromethoxy group’s electronegativity to mimic endogenous ligands .

Advanced: How to resolve contradictions in reported spectral data?

Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or impurities. Strategies include:

- Repetition under controlled conditions : Standardize solvent, temperature, and concentration .

- Spiking experiments : Add authentic reference samples to confirm peak assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

- Kinase inhibition assays : Test inhibition of PfPK6 (Plasmodium falciparum Protein Kinase 6) using ADP-Glo™ luminescence .

- Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cells to assess IC50 values .

- Receptor binding studies : Radioligand displacement assays for androgen receptor modulation .

Advanced: What strategies mitigate competing side reactions during functionalization?

- Protective groups : Temporarily mask the ester or trifluoromethoxy group during iodination or coupling steps .

- Low-temperature catalysis : Reduce radical side reactions during halogen exchange .

- Microwave-assisted synthesis : Accelerate reaction kinetics, minimizing decomposition pathways .

Basic: How does the trifluoromethoxy group affect lipophilicity and bioavailability?

The trifluoromethoxy group increases logP by ~1.2 units compared to methoxy analogs, enhancing membrane permeability. However, its strong electron-withdrawing nature may reduce solubility in aqueous media, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.